Cas no 886959-12-2 (N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide)

N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide
- N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide
-
- Inchi: 1S/C22H21N3O3S3/c1-13-14(2)29-22(19(13)21-23-17-7-5-6-8-18(17)30-21)24-20(26)15-9-11-16(12-10-15)31(27,28)25(3)4/h5-12H,1-4H3,(H,24,26)
- InChI Key: VQBLGKPOPXOITP-UHFFFAOYSA-N
- SMILES: C(NC1SC(C)=C(C)C=1C1=NC2=CC=CC=C2S1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1
N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2702-0029-2mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-10mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-75mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-5mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-2μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-1mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-5μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-30mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-10μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2702-0029-20μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
886959-12-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide Related Literature
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
Additional information on N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide
Recent Advances in the Study of N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide (CAS: 886959-12-2)
N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide (CAS: 886959-12-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole and thiophene moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.
One of the key areas of research has been the compound's role as a modulator of specific biological pathways. Preliminary findings suggest that N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide exhibits selective inhibition of certain enzymes involved in inflammatory and oncogenic processes. These findings are supported by in vitro assays and molecular docking studies, which highlight the compound's ability to bind with high affinity to target proteins.
In addition to its inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile. Studies have demonstrated favorable absorption and distribution characteristics, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing potential off-target effects. Researchers are currently investigating structural modifications to enhance its therapeutic index.
The therapeutic potential of N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide extends to several disease areas, including cancer and autoimmune disorders. In cancer models, the compound has shown efficacy in reducing tumor growth and metastasis, particularly in malignancies with dysregulated signaling pathways. Its anti-inflammatory properties are also being evaluated for applications in chronic inflammatory conditions.
Despite these promising results, further research is needed to fully understand the compound's safety and efficacy profile. Ongoing studies are focused on advancing the compound through preclinical development, with the aim of initiating clinical trials in the near future. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the optimization process.
In conclusion, N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide represents a promising candidate for therapeutic development. Its unique chemical structure and biological activity make it a valuable subject of ongoing research. Continued efforts to elucidate its mechanisms and optimize its properties will be critical in realizing its full potential in the clinic.
886959-12-2 (N-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl-4-(dimethylsulfamoyl)benzamide) Related Products
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)




